molecular formula C17H11NO4 B15244225 [1]Benzopyrano[2,3-f]indole-4-acetic acid, 1,10-dihydro-10-oxo- CAS No. 848640-85-7

[1]Benzopyrano[2,3-f]indole-4-acetic acid, 1,10-dihydro-10-oxo-

Cat. No.: B15244225
CAS No.: 848640-85-7
M. Wt: 293.27 g/mol
InChI Key: CLRIUFLEKJIYMP-UHFFFAOYSA-N
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Description

1Benzopyrano[2,3-f]indole-4-acetic acid, 1,10-dihydro-10-oxo- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a benzopyrano and indole moiety fused together. The presence of these two moieties imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1Benzopyrano[2,3-f]indole-4-acetic acid, 1,10-dihydro-10-oxo- typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol. This reaction yields the corresponding tricyclic indole in good yield

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

1Benzopyrano[2,3-f]indole-4-acetic acid, 1,10-dihydro-10-oxo- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indole and benzopyrano moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1Benzopyrano[2,3-f]indole-4-acetic acid, 1,10-dihydro-10-oxo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1Benzopyrano[2,3-f]indole-4-acetic acid, 1,10-dihydro-10-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features.

    Benzopyrano[2,3-b]indole: Another compound with a fused benzopyrano and indole moiety.

Uniqueness

The unique combination of the benzopyrano and indole moieties in 1Benzopyrano[2,3-f]indole-4-acetic acid, 1,10-dihydro-10-oxo- imparts distinct chemical and biological properties that are not observed in other similar compounds. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

848640-85-7

Molecular Formula

C17H11NO4

Molecular Weight

293.27 g/mol

IUPAC Name

2-(10-oxo-1H-chromeno[2,3-f]indol-4-yl)acetic acid

InChI

InChI=1S/C17H11NO4/c19-15(20)8-11-9-5-6-18-13(9)7-12-16(21)10-3-1-2-4-14(10)22-17(11)12/h1-7,18H,8H2,(H,19,20)

InChI Key

CLRIUFLEKJIYMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=CN4)C(=C3O2)CC(=O)O

Origin of Product

United States

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